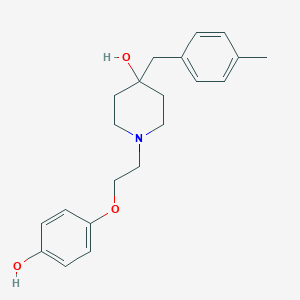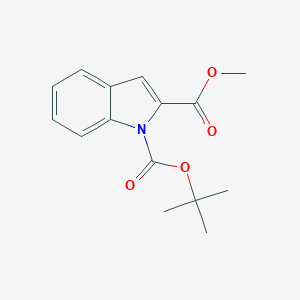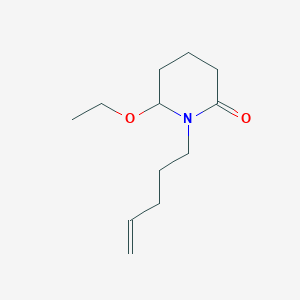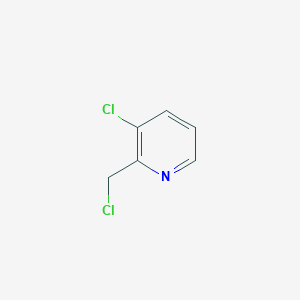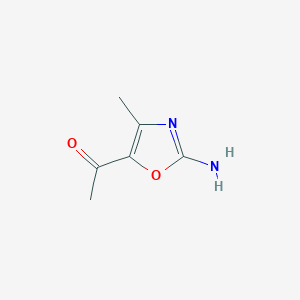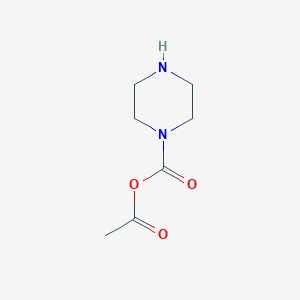
1-Acetoxycarbonylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetoxycarbonylpiperazine (ACP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ACP is a derivative of piperazine and has a molecular formula of C8H13N2O3.
Wirkmechanismus
The mechanism of action of 1-Acetoxycarbonylpiperazine is not fully understood. However, it is believed to work by inhibiting the synthesis of DNA and RNA in microorganisms, leading to their death. 1-Acetoxycarbonylpiperazine has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemische Und Physiologische Effekte
1-Acetoxycarbonylpiperazine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses by disrupting their metabolism. 1-Acetoxycarbonylpiperazine has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. Additionally, 1-Acetoxycarbonylpiperazine has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Acetoxycarbonylpiperazine is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, including drug-resistant strains. Another advantage of 1-Acetoxycarbonylpiperazine is its relatively simple synthesis method, making it readily available for laboratory experiments. However, one of the limitations of 1-Acetoxycarbonylpiperazine is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
For the study of 1-Acetoxycarbonylpiperazine include the development of 1-Acetoxycarbonylpiperazine derivatives with improved properties and the investigation of its potential therapeutic applications.
Synthesemethoden
1-Acetoxycarbonylpiperazine can be synthesized by the reaction of piperazine with acetyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of 1-Acetoxycarbonylpiperazine and hydrogen chloride gas. The synthesis of 1-Acetoxycarbonylpiperazine is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1-Acetoxycarbonylpiperazine has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 1-Acetoxycarbonylpiperazine is in medicinal chemistry. 1-Acetoxycarbonylpiperazine has been shown to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. It has also been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
180031-13-4 |
|---|---|
Produktname |
1-Acetoxycarbonylpiperazine |
Molekularformel |
C7H12N2O3 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
acetyl piperazine-1-carboxylate |
InChI |
InChI=1S/C7H12N2O3/c1-6(10)12-7(11)9-4-2-8-3-5-9/h8H,2-5H2,1H3 |
InChI-Schlüssel |
GZJWWFGMRQPCNH-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(=O)N1CCNCC1 |
Kanonische SMILES |
CC(=O)OC(=O)N1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





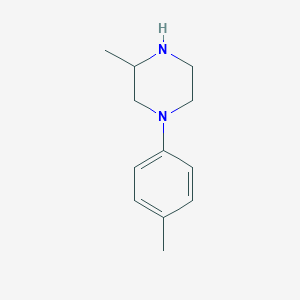
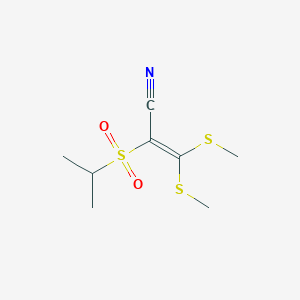
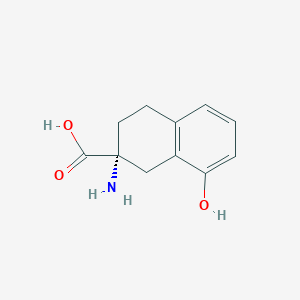
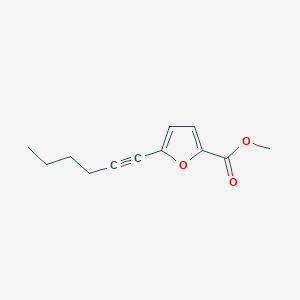
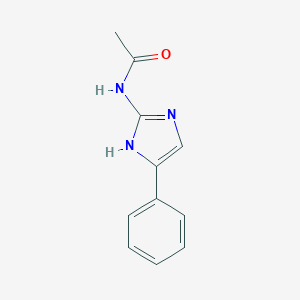
![4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B70115.png)
